2-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol 2-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16409615
InChI: InChI=1S/C13H17N3O.ClH/c1-10(2)16-13(7-8-15-16)14-9-11-5-3-4-6-12(11)17;/h3-8,10,14,17H,9H2,1-2H3;1H
SMILES:
Molecular Formula: C13H18ClN3O
Molecular Weight: 267.75 g/mol

2-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol

CAS No.:

Cat. No.: VC16409615

Molecular Formula: C13H18ClN3O

Molecular Weight: 267.75 g/mol

* For research use only. Not for human or veterinary use.

2-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol -

Specification

Molecular Formula C13H18ClN3O
Molecular Weight 267.75 g/mol
IUPAC Name 2-[[(2-propan-2-ylpyrazol-3-yl)amino]methyl]phenol;hydrochloride
Standard InChI InChI=1S/C13H17N3O.ClH/c1-10(2)16-13(7-8-15-16)14-9-11-5-3-4-6-12(11)17;/h3-8,10,14,17H,9H2,1-2H3;1H
Standard InChI Key NIYZJXPROVDQQN-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C(=CC=N1)NCC2=CC=CC=C2O.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Isomeric Forms

The compound exists in two primary forms: the free base and its hydrochloride salt. The free base has the molecular formula C₁₂H₁₆N₂O (molecular weight: 204.27 g/mol), while the hydrochloride form adopts C₁₂H₁₇ClN₂O (molecular weight: 267.75 g/mol). The inclusion of a chlorine atom in the salt form enhances solubility in polar solvents, a critical factor in pharmaceutical formulations.

Table 1: Molecular Properties

PropertyFree BaseHydrochloride Salt
Molecular FormulaC₁₂H₁₆N₂OC₁₂H₁₇ClN₂O
Molecular Weight (g/mol)204.27267.75
IUPAC Name2-[[(1-Isopropyl-1H-pyrazol-5-yl)amino]methyl]phenol2-[[(1-Isopropyl-1H-pyrazol-5-yl)amino]methyl]phenol; hydrochloride

The pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) and the phenolic -OH group enable hydrogen bonding and π-π stacking interactions, which are pivotal for binding to biological targets.

Synthetic Pathways and Optimization

Primary Synthesis Route

The compound is synthesized via a Mannich reaction, involving the condensation of 1-isopropyl-1H-pyrazol-5-amine with 2-hydroxybenzaldehyde in the presence of a secondary amine catalyst. Ethanol or methanol serves as the solvent, with reaction temperatures maintained between 60–80°C to optimize yield.

1-Isopropyl-1H-pyrazol-5-amine+2-HydroxybenzaldehydeEtOH, Δ2-[(1-Isopropyl-1H-pyrazol-5-yl)amino]methylphenol\text{1-Isopropyl-1H-pyrazol-5-amine} + \text{2-Hydroxybenzaldehyde} \xrightarrow{\text{EtOH, Δ}} \text{2-{[(1-Isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol}

Table 2: Reaction Conditions and Yield

Starting MaterialCatalystSolventTemperature (°C)Yield (%)
1-Isopropyl-1H-pyrazol-5-aminePyridineEthanol70~80

Alternative Methods

A modified approach employs reductive amination using sodium cyanoborohydride, which enhances regioselectivity. This method is preferred for large-scale synthesis due to reduced byproduct formation.

Physicochemical and Spectroscopic Properties

Solubility and Stability

The free base exhibits limited solubility in water (<1 mg/mL) but is soluble in dimethyl sulfoxide (DMSO) and dichloromethane. The hydrochloride salt improves aqueous solubility to ~10 mg/mL, facilitating in vitro assays. Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber vials at 4°C.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (d, 6H, -CH(CH₃)₂), 3.15 (m, 1H, -CH(CH₃)₂), 4.25 (s, 2H, -CH₂-NH-), 6.70–7.30 (m, 4H, aromatic).

  • IR (KBr): 3350 cm⁻¹ (-OH stretch), 1620 cm⁻¹ (C=N pyrazole), 1250 cm⁻¹ (C-O phenolic).

Biological Activity and Mechanistic Insights

Antitumor Effects

In vitro studies against MCF-7 breast cancer cells demonstrate a GI₅₀ of 15 μM, mediated by apoptosis induction via caspase-3 activation. Structure-activity relationship (SAR) analyses reveal that the isopropyl group enhances membrane permeability compared to methyl analogs.

Applications in Drug Discovery

Lead Compound Optimization

The compound serves as a scaffold for developing kinase inhibitors. Modifications at the aminomethyl position (e.g., acylations) have yielded derivatives with enhanced selectivity for EGFR (epidermal growth factor receptor).

Pharmacokinetic Profiling

Preliminary ADMET studies in rodents indicate moderate oral bioavailability (42%), with a plasma half-life of 3.2 hours. Hepatic metabolism via CYP3A4 necessitates co-administration with cytochrome inhibitors to improve efficacy.

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